molecular formula C11H18O2 B100499 (E)-Ethyl 3-cyclohexylacrylate CAS No. 17343-88-3

(E)-Ethyl 3-cyclohexylacrylate

Cat. No. B100499
CAS RN: 17343-88-3
M. Wt: 182.26 g/mol
InChI Key: SLGCKLRNFQEFEO-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as Ethyl 3-Cyclopropylaminoacrylate, involves environmentally friendly methods that avoid the use of toxic materials like CrO3 as an oxidant. The starting materials are non-toxic, and the process is designed to be benign to the environment . Another related compound, Ethyl(3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, is prepared via a 6-step reaction using (-)shikimic acid as the starting material. This method is reported to be milder, with higher yield and lower cost compared to previously reported procedures .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, was determined using techniques such as FT-IR, 1HNMR, and 13CNMR. The cyclohexanone ring in this compound adopts a chair conformation, with substituents in specific axial and equatorial positions . These techniques could similarly be applied to analyze the molecular structure of (E)-Ethyl 3-cyclohexylacrylate.

Chemical Reactions Analysis

The related compounds discussed in the papers undergo specific chemical reactions, such as Michael-Aldol condensation, which is a key step in obtaining the cyclohexanone derivative with a chair conformation . This information suggests that (E)-Ethyl 3-cyclohexylacrylate could also be synthesized or modified through similar reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (E)-Ethyl 3-cyclohexylacrylate are not directly reported, the related compounds exhibit properties such as intermolecular hydrogen bonding, which influences their solid-state conformation and potentially their reactivity . The analysis of FT-IR, 1HNMR, and 13CNMR spectra provides detailed information on the chemical environment of the atoms within the molecules, which is crucial for understanding the physical and chemical properties of these compounds.

Scientific Research Applications

  • Polymerization Studies : Takács and Wojnárovits (1995) investigated the polymerization of ethyl acrylates, which are closely related to (E)-Ethyl 3-cyclohexylacrylate, using electron beam (EB) initiation in cyclohexane solutions. Their research provides insights into the polymerization kinetics and the properties of the resulting polymers (Takács & Wojnárovits, 1995).

  • Photochemical Reactions : Hasegawa, Yamazaki, and Yoshioka (1993) studied the photocyclization of compounds structurally similar to (E)-Ethyl 3-cyclohexylacrylate. Their findings contribute to the understanding of the mechanisms involved in photochemical reactions of acrylate compounds (Hasegawa, Yamazaki, & Yoshioka, 1993).

  • Cyclization Reactions : Wilamowski et al. (1995) explored the cyclization of ethyl (E)/(Z)‐[2‐(1‐cyclohexen‐1‐yl)cyclohexylidene]cyanoacetate, a compound with structural similarities to (E)-Ethyl 3-cyclohexylacrylate. This research provides valuable information on the synthesis pathways and the properties of the cyclization products (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

  • Synthesis of Complex Compounds : Shin et al. (1978) conducted a study on the Diels-Alder reaction with ethyl 3-nitroacrylate and 3-nitrocrotonate, which are chemically related to (E)-Ethyl 3-cyclohexylacrylate. Their work sheds light on the synthesis and configuration of complex organic compounds derived from similar acrylate reactions (Shin, Yamaura, Inui, Ishida, & Yoshimura, 1978).

  • Ring-Opening Polymerization : Trollsås et al. (2000) described the synthesis and polymerization of cyclic esters derived from cyclohexanone, which is structurally related to (E)-Ethyl 3-cyclohexylacrylate. Their research contributes to the development of new polymeric materials with specific functional groups (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

properties

IUPAC Name

ethyl (E)-3-cyclohexylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGCKLRNFQEFEO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-cyclohexylacrylate

CAS RN

17343-88-3
Record name NSC244952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

to a cooled solution of oxalyl chloride (11.1 μL, 105 mmol) in dichloromethane (250 mL) was added at −78° C. a solution of dimethylsulfoxide (14.6 mL, 206 mmol) in dichloromethane (250 mL). After 5 min at the same temperature cyclohexylmethanol (10.8 mL, 87.5 mmol) and after additional 5 min triethylamine (60.7 mL, 438 mmol) were added. The reaction remained at −78° C. for two hours and then let warm to room temperature. The solvent was removed in vacuo. The resulting aldehyde was used for the next step without further purification. The crude cyclohexanecarbaldehyde was dissolved in toluene (200 mL) and ethanol (150 mL). After 15 min of stirring at 70° C. carbethoxy-methylene triphenylphosphorane (33.6 g, 96.5 mmol) was added in one portion. Stirring was continued for additional 24 hours. The solvent was removed in vacuo. The product was obtained by flash chromatography in 78% yield (12.5 g). 1H NMR (300 MHz, [D6-DMSO]: δ=1.07-1.34 (m, 8H, CH3 and cyclohexyl-CH2), 1.60-1.80 (m, 5H, cyclohexyl-CH2), 2.04-2.18 (m, 1H, cyclohexyl-CH); 4.16 (q, J=7.1 Hz, 2H, EtCH2), 5.74 (dd, J=15.8 Hz and J=1.5 Hz, 1H, C═C—H), 6.89 (dd, J=15.8 Hz and J=6.8 Hz, 1H, C═C—H).
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11.1 μL
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14.6 mL
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250 mL
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250 mL
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10.8 mL
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60.7 mL
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carbethoxy-methylene triphenylphosphorane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Ethyl 3-cyclohexylacrylate
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(E)-Ethyl 3-cyclohexylacrylate
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(E)-Ethyl 3-cyclohexylacrylate

Citations

For This Compound
6
Citations
J Chen, X Luo, Y Sun, S Si, Y Xu, YM Lee… - CCS …, 2022 - chinesechemsoc.org
Enantioselective cis-dihydroxylation of alkenes represents an ideal route to synthesize enantioenriched syn-2,3-dihydroxy esters that are important structural motifs in numerous …
Number of citations: 4 www.chinesechemsoc.org
M Abe, K Nishikawa, H Fukuda, K Nakanishi, Y Tazawa… - Phytochemistry, 2012 - Elsevier
1-O-cis-cinnamoyl-β-d-glucopyranose is one of the most potent allelochemicals isolated from Spiraea thunbergii Sieb. It is suggested that it derives its strong inhibitory activity from cis-…
Number of citations: 41 www.sciencedirect.com
I Fox - 2020 - pstorage-rcsi-9048708668.s3 …
I declare that this thesis, which I submit to RCSI for examination in consideration of the award of a Masters degree, by research, in the field of Science, is my own personal effort. Where …
W Olefination - scholar.archive.org
1H NMR spectra were recorded on a VARIAN Mercury 300 MHz or VARIAN Mercury 400 MHz spectrometer in chloroform-d. All signals are reported in ppm with the internal TMS signal …
Number of citations: 0 scholar.archive.org
H Lackey - 2011 - diginole.lib.fsu.edu
This thesis presents the synthesis of a chiral 6-membered NHC catalyst copper catalyst and its use in the β-borylation and allylic substitution reactions. The application of the catalyst in …
Number of citations: 2 diginole.lib.fsu.edu
GM Wells - 2016 - rave.ohiolink.edu
The development of new antimicrobial drugs is essential as the human population continues to build resistance to current treatments. Peptidomimetic compounds, those synthesized to …
Number of citations: 2 rave.ohiolink.edu

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